(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine compound characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Condensation Reaction: The aldehyde and amine undergo a condensation reaction to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding nitro or oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted diamines with various functional groups.
Scientific Research Applications
Chemistry
(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, thereby influencing the reactivity and selectivity of the reactions. Additionally, its trifluoromethyl groups can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diphenylethane-1,2-diamine: Lacks the trifluoromethyl groups, resulting in different chemical and physical properties.
(1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine: Contains methoxy groups instead of trifluoromethyl groups, leading to variations in reactivity and applications.
Uniqueness
The presence of trifluoromethyl groups in (1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties enhance its utility in various chemical reactions and applications, particularly in asymmetric synthesis and catalysis.
Properties
Molecular Formula |
C16H14F6N2 |
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Molecular Weight |
348.29 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H14F6N2/c17-15(18,19)11-5-1-3-9(7-11)13(23)14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8,13-14H,23-24H2/t13-,14-/m1/s1 |
InChI Key |
POCXSZQENPZZJP-ZIAGYGMSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H]([C@@H](C2=CC(=CC=C2)C(F)(F)F)N)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)N)N |
Origin of Product |
United States |
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